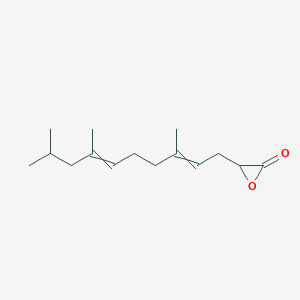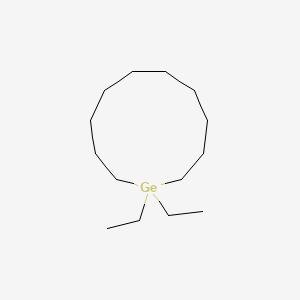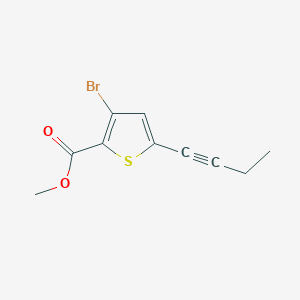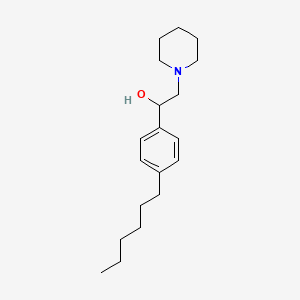
Agn-PC-0jsz0N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The preparation of Agn-PC-0jsz0N involves several synthetic routes and reaction conditions. One common method for synthesizing similar compounds, such as silver nanoparticles, involves using hydrogen peroxide as a reducing agent. In this method, silver (I) nitrate is used as a silver precursor, aqueous ammonia as a pH adjustor, and polyvinyl pyrrolidone as a dispersant . The reaction conditions, including the concentration of polyvinyl pyrrolidone, reaction temperature, and pH, significantly influence the size and uniformity of the nanoparticles. This method is environmentally friendly and produces nanoparticles with uniform shapes under optimized conditions.
Análisis De Reacciones Químicas
Agn-PC-0jsz0N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver ions in the presence of hydrogen peroxide and ammonia results in the formation of silver nanoparticles.
Aplicaciones Científicas De Investigación
Agn-PC-0jsz0N has a wide range of scientific research applications. In chemistry, it is used in the synthesis of silver nanoparticles, which have applications in optoelectronics, flexible electronics, and transparent conductive materials . In biology and medicine, silver nanoparticles exhibit antibacterial properties and are used in infection treatments, wound healing, and drug delivery systems . Additionally, this compound is used in industrial applications, such as electromagnetic shielding and sensors .
Mecanismo De Acción
The mechanism of action of Agn-PC-0jsz0N involves its interaction with molecular targets and pathways. For instance, silver nanoparticles exert their antibacterial effects by interacting with bacterial cell membranes, leading to cell membrane disruption and the release of silver ions, which further inhibit bacterial growth . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Agn-PC-0jsz0N can be compared with other similar compounds, such as Agn-PC-0jrxgp and AgN5 . AgN5, for example, is a pentazolate complex that holds promise as a high-energy density material for explosive or propulsion applications . Compared to these compounds, this compound is unique in its specific applications in optoelectronics, flexible electronics, and biomedical fields. The differences in their chemical structures and properties highlight the versatility and potential of this compound in various scientific and industrial applications.
Propiedades
Número CAS |
56817-98-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3-(3,7,9-trimethyldeca-2,6-dienyl)oxiran-2-one |
InChI |
InChI=1S/C15H24O2/c1-11(2)10-13(4)7-5-6-12(3)8-9-14-15(16)17-14/h7-8,11,14H,5-6,9-10H2,1-4H3 |
Clave InChI |
NLGGJCYNOGWSAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=CCCC(=CCC1C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)


![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)






![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
